molecular formula C16H17N5O2S2 B14088236 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14088236
M. Wt: 375.5 g/mol
InChI Key: LTTQCUUNKVCQRG-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a thiadiazole ring, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Electrophilic Substitution Reagents: Nitric acid, halogens.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring is known to mimic pyrimidine, allowing it to interfere with DNA replication and protein synthesis . This disruption can lead to the inhibition of bacterial and cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the thiadiazole and pyrazole rings, which confer distinct chemical properties and biological activities. The combination of these rings with the ethylsulfanyl and hydroxy-dimethylphenyl groups enhances its potential as a versatile bioactive compound.

Properties

Molecular Formula

C16H17N5O2S2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H17N5O2S2/c1-4-24-16-21-20-15(25-16)17-14(23)12-7-11(18-19-12)10-6-5-8(2)9(3)13(10)22/h5-7,22H,4H2,1-3H3,(H,18,19)(H,17,20,23)

InChI Key

LTTQCUUNKVCQRG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=C(C(=C(C=C3)C)C)O

Origin of Product

United States

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